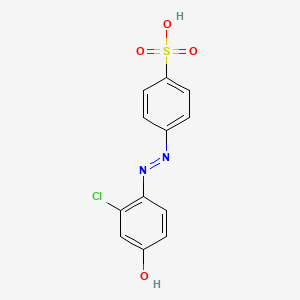
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid is an organic compound with the molecular formula C12H9ClN2O4S and a molecular weight of 312.73 g/mol . This compound is known for its deep red color and is typically found in a solid powder form. It has limited solubility in water but can dissolve in certain organic solvents . The compound is acidic and can react with bases to form salts .
Métodos De Preparación
The synthesis of 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid involves multiple steps and requires specific reaction conditions. The process generally starts with the diazotization of 2-chloro-4-hydroxyaniline, followed by coupling with benzenesulfonic acid[2][2]. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the yield and purity of the final product[2][2]. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis efficiently[2][2].
Análisis De Reacciones Químicas
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: The compound can be used in biological assays to study enzyme activities and other biochemical processes.
Industry: The compound is utilized in the production of various industrial dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparación Con Compuestos Similares
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid can be compared with other azo compounds, such as:
- 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzoic acid
- 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzene-1-sulfonamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of chloro, hydroxy, and sulfonic acid groups, which confer distinct properties and reactivity patterns .
Propiedades
Fórmula molecular |
C12H9ClN2O4S |
|---|---|
Peso molecular |
312.73 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-9(16)3-6-12(11)15-14-8-1-4-10(5-2-8)20(17,18)19/h1-7,16H,(H,17,18,19) |
Clave InChI |
GQRUMXSXCFMAQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


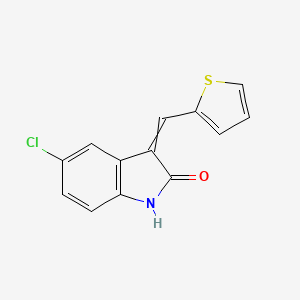
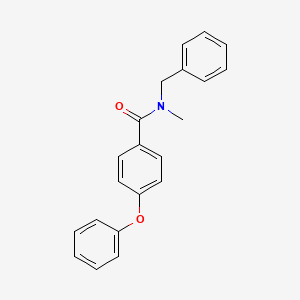
![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)
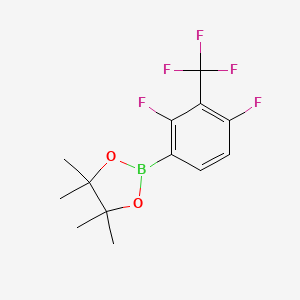
![2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid](/img/structure/B15155799.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)
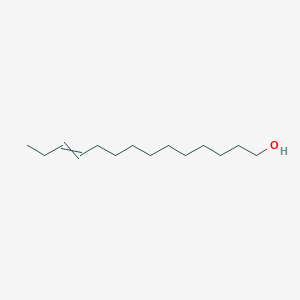
![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)
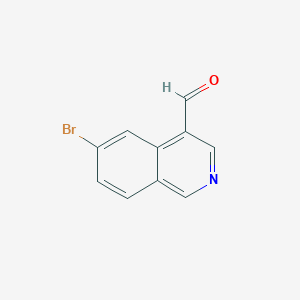
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
